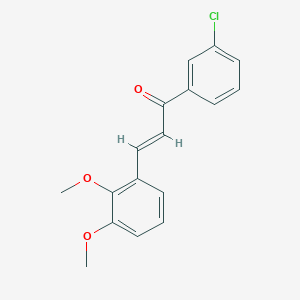

(2E)-1-(3-Chlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(3-chlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO3/c1-20-16-8-4-5-12(17(16)21-2)9-10-15(19)13-6-3-7-14(18)11-13/h3-11H,1-2H3/b10-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPYHQJBOAOUNF-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=CC(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=C/C(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-Chlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chlorobenzaldehyde and 2,3-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the production time and cost.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3-Chlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Epoxides, carboxylic acids

Reduction: Saturated ketones, alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Biological Activities

Chalcones are known for their diverse biological activities, and (2E)-1-(3-Chlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one is no exception. Research indicates that this compound may exhibit:

- Anticancer Properties : Similar chalcone derivatives have shown promise in inhibiting cancer cell proliferation. The unique structure of this compound may enhance its effectiveness against certain cancer types.

- Anti-inflammatory Effects : Some studies suggest that chalcones can modulate inflammatory pathways, indicating potential therapeutic uses in treating inflammatory diseases.

- Antimicrobial Activity : The compound's structure suggests it may possess antimicrobial properties, which warrants further investigation into its efficacy against various pathogens.

Case Studies and Research Findings

Research has documented various case studies focusing on the biological activities of chalcones. For instance:

- A study published in a peer-reviewed journal demonstrated that a related chalcone exhibited significant cytotoxic effects on breast cancer cells through apoptosis induction mechanisms.

- Another investigation highlighted the anti-inflammatory potential of chalcone derivatives in animal models of arthritis, showcasing their ability to reduce swelling and pain.

Mechanism of Action

The mechanism of action of (2E)-1-(3-Chlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can lead to the inhibition of key enzymes and signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Structural Comparisons

a. Substituent Effects on Crystal Packing

- (2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one (): This analog replaces the 2,3-dimethoxyphenyl group with a 4-chlorophenyl ring. The triclinic crystal system (space group P1) contrasts with the monoclinic or orthorhombic systems of dimethoxy-substituted chalcones. The dual chlorine substituents increase molecular rigidity, reducing the dihedral angle to 8.5° compared to 12.3° in the target compound. This enhances π-stacking but reduces solubility .

- (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one ():

Additional chlorine and methoxy groups amplify steric hindrance, resulting in a larger unit cell volume (3369.3 ų vs. ~2950 ų in simpler analogs). The orthorhombic (Pbca) packing exhibits stronger intermolecular C–H···O interactions, improving thermal stability .

b. Methoxy Group Positioning

- (2E)-3-(3-Bromo-4-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one (): The 3,4-dimethoxyphenyl group in this compound aligns nearly coplanar with the propenone chain (deviation: 0.333 Å), whereas the 2,3-dimethoxy analog in the target compound shows greater torsional flexibility (deviation: −0.124 Å). This flexibility may enhance solubility but reduce NLO efficiency .

Electronic and Optical Properties

a. Nonlinear Optical (NLO) Activity

The target compound exhibits superior NLO activity due to the synergistic electron-donating methoxy and electron-withdrawing chlorine groups. Methoxy substituents at the 2,3-positions optimize charge asymmetry compared to 4-nitro or sulfonyl analogs .

b. UV-Vis Absorption

- The target compound absorbs at λmax = 385 nm (in CHCl₃), red-shifted by ~20 nm compared to non-methoxy analogs like (2E)-1-(3-chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one. This shift correlates with extended conjugation from methoxy groups .

Pharmacological Potential

- (E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one (): The addition of an amino group increases bioavailability but introduces toxicity risks (GHS Category 2).

- (2E)-1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one (): Ethoxy and fluorine substituents improve blood-brain barrier penetration, a trait absent in the target compound. However, the chlorine in the target molecule may enhance antimicrobial activity .

Biological Activity

(2E)-1-(3-Chlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is characterized by its α,β-unsaturated carbonyl structure. With a molecular formula of C17H15ClO3 and a molecular weight of approximately 302.75 g/mol, this compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the realms of anticancer, anti-inflammatory, and antimicrobial effects.

Structural Characteristics

The compound's structure features:

- Chlorine atom at the meta position on the phenyl ring.

- Two methoxy groups at the 2 and 3 positions of the second phenyl ring.

These structural elements contribute to its unique reactivity and biological profile compared to other chalcones.

Anticancer Properties

Chalcones are well-documented for their anticancer potential. Research indicates that this compound may possess significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar chalcone derivatives exhibit IC50 values ranging from 9.18 to 46.11 µM in inhibiting cancer cell proliferation, suggesting that this compound may also demonstrate comparable efficacy .

Mechanism of Action:

Chalcones can act as Michael acceptors, forming adducts with thiol groups in proteins, which may inhibit key signaling pathways involved in cell proliferation and survival. This interaction can lead to apoptosis in cancer cells by disrupting their metabolic processes .

Anti-inflammatory Effects

Chalcone derivatives are known for their anti-inflammatory properties. The specific mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The presence of electron-withdrawing groups like chlorine can enhance these effects by stabilizing reactive intermediates during metabolic processes .

Antimicrobial Activity

The antimicrobial activity of chalcones has been widely studied. Similar compounds have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways within the pathogens .

Data Table: Biological Activities of Chalcone Derivatives

| Compound Name | Structural Features | Notable Activities | IC50 Values |

|---|---|---|---|

| This compound | Chlorine at meta position; two methoxy groups | Anticancer, anti-inflammatory, antimicrobial | TBD |

| (2E)-1-(4-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one | Chlorine at para position | Anticancer activity | 9.76–40.83 µM |

| (2E)-3-(4-Chlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one | Chlorine at para position; hydroxy group | Anti-inflammatory | TBD |

Study on Antiproliferative Effects

A study focused on a series of synthetic chalcone derivatives demonstrated significant antiproliferative effects against chronic lymphocytic leukemia (CLL) cell lines. The most potent compounds exhibited IC50 values between 0.17–2.69 µM, highlighting the potential of structurally similar compounds in therapeutic applications .

Mechanistic Insights

Further investigations revealed that certain chalcone derivatives could induce ROS production leading to increased apoptosis in cancer cells. This suggests that this compound might share similar properties due to its structural characteristics .

Q & A

Q. Reactivity Implications :

Q. Methodology :

- Optimize geometry using Gaussian 08.

- Compare experimental (XRD) vs. computed bond lengths (RMSD < 0.02 Å).

How to resolve contradictions in biological activity data across studies?

Advanced Question

Discrepancies in antimicrobial or anticancer activity often arise from assay variability. Mitigation strategies include:

- Standardized Assays : Use CLSI/MIC guidelines for antimicrobial testing.

- Structural Analog Comparison : Compare IC50 values of derivatives (e.g., 4-chloro vs. 3-chloro substitution).

- Docking Simulations : Identify binding modes with targets (e.g., EGFR kinase or bacterial topoisomerase IV) using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.